molecular formula C12H22O B3019368 1-Cyclohexyl-3,3-dimethylbutan-2-one CAS No. 23137-42-0

1-Cyclohexyl-3,3-dimethylbutan-2-one

Cat. No. B3019368
CAS RN: 23137-42-0
M. Wt: 182.307
InChI Key: YKMNILHGXBTYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of cyclohexene and cyclohexanone derivatives is well-documented in the provided papers. For instance, the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was achieved through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . Similarly, photocycloaddition reactions have been used to synthesize various cyclobutane adducts from cyclohex-2-enones . Additionally, the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea under ultrasound has been reported to yield high yields of bis(cyclohexene-1-one) derivatives . These methods could potentially be adapted for the synthesis of 1-Cyclohexyl-3,3-dimethylbutan-2-one.

Molecular Structure Analysis

The molecular and crystal structures of related compounds have been determined using techniques such as single crystal X-ray analysis . For example, the crystal structure of a cyclobutane derivative revealed a slightly distorted square-planar arrangement of the central four-membered ring . The molecular structure of 1-Cyclohexyl-3,3-dimethylbutan-2-one could be expected to show similar features, with the cyclohexyl group influencing the overall conformation of the molecule.

Chemical Reactions Analysis

The papers describe various chemical reactions involving cyclohexene and cyclohexanone derivatives. Photodimerization and photocycloaddition reactions are common for these compounds . The formation of cyclopenta and cyclobuta fused rings from reactions with dimethyl acetylenedicarboxylate has also been reported . These reactions highlight the reactivity of the double bonds in cyclohexene derivatives, which could be relevant to the chemical behavior of 1-Cyclohexyl-3,3-dimethylbutan-2-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene and cyclohexanone derivatives are influenced by their molecular structures. Hydrogen bonding and van der Waals interactions are important for the crystal packing of these compounds . The presence of substituents such as methyl groups can affect the stability and reactivity of the molecules . The tertiary cyclohexyl cations discussed in one study provide insights into the hyperconjugative interactions that could be present in 1-Cyclohexyl-3,3-dimethylbutan-2-one .

Scientific Research Applications

Cyclohexane Oxidation and Industrial Applications

Research on the oxidation of cyclohexane focuses on producing cyclohexanol and cyclohexanone, key intermediates in the production of nylon 6 and nylon 6,6. A comprehensive review discusses the catalytic materials used for cyclohexane oxidation to produce these compounds, covering various catalysts, solvents, and reaction conditions. This process is crucial for the industrial manufacture of nylons, highlighting the importance of finding efficient catalysts and optimizing reaction conditions for better selectivity and conversion rates (Abutaleb & Ali, 2021).

Environmental Applications of Cyclohexane Derivatives

Cyclodextrin-epichlorohydrin polymers, which have the ability to form inclusion complexes with various pollutants, demonstrate significant potential in environmental applications such as water and wastewater treatment. These materials are studied for their efficiency in adsorbing pollutants from aqueous solutions, offering a promising approach to environmental remediation (Crini, 2021).

Drug Delivery Systems

Cyclodextrins, cyclic oligosaccharides that can form host-guest type inclusion complexes, have found extensive applications in drug delivery systems. They can significantly modify the properties of the guest molecules, such as solubility and stability, making them valuable in pharmaceutical formulations. Their use as excipients in drug formulation is discussed in detail, highlighting their role in enhancing drug solubility, bioavailability, and safety (Challa, Ahuja, Ali, & Khar, 2005).

Safety and Hazards

This compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-cyclohexyl-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-12(2,3)11(13)9-10-7-5-4-6-8-10/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMNILHGXBTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3,3-dimethylbutan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.